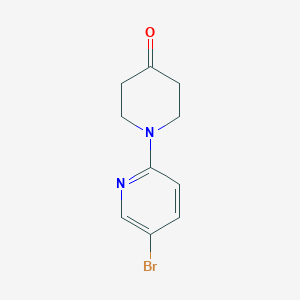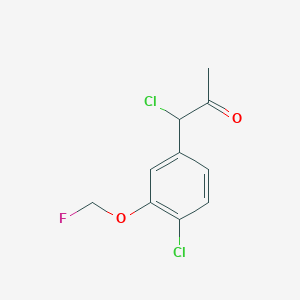
2,4-Dichloroquinazolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloroquinazolin-7-amine is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and an amine group at the 7th position on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinazolin-7-amine typically involves the following steps:
Formation of 2,4-quinazoline diones: Ortho-aminobenzoic acid reacts with potassium cyanate in an aqueous medium at a temperature range of 20-100°C and a pH of 9-12 to form 2,4-quinazoline diones.
Industrial Production Methods: The described method is suitable for industrial production due to its use of non-toxic solvents and accessible raw materials, resulting in high reaction yields .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloroquinazolin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Condensation Reactions: Often carried out in the presence of an acid catalyst.
Major Products:
Substitution Reactions: Yield substituted quinazoline derivatives.
Condensation Reactions: Produce imines or Schiff bases.
Aplicaciones Científicas De Investigación
2,4-Dichloroquinazolin-7-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloroquinazolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt essential biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Quinazoline: A parent compound with a broad spectrum of biological activities.
2,4-Dichloroquinazoline: Lacks the amine group at the 7th position but shares similar chemical properties.
7-Aminoquinazoline: Similar structure but without the chlorine atoms at the 2nd and 4th positions.
Uniqueness: 2,4-Dichloroquinazolin-7-amine is unique due to the presence of both chlorine atoms and the amine group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
Propiedades
Fórmula molecular |
C8H5Cl2N3 |
|---|---|
Peso molecular |
214.05 g/mol |
Nombre IUPAC |
2,4-dichloroquinazolin-7-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H,11H2 |
Clave InChI |
YHFLVNAFGXBWMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)


![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)




![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
